molecular formula C12H9FN2OS B12237212 2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B12237212
M. Wt: 248.28 g/mol
InChI Key: SUACWXUZLATAIM-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a fluorophenyl group, and a butynylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 1-bromo-2-butyn-1-ol in the presence of a base such as sodium hydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butynylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(But-2-yn-1-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluorine atom on the phenyl ring.

    2-(But-2-yn-1-ylsulfanyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

    2-(But-2-yn-1-ylsulfanyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 2-(But-2-yn-1-ylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C12H9FN2OS

Molecular Weight

248.28 g/mol

IUPAC Name

2-but-2-ynylsulfanyl-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H9FN2OS/c1-2-3-8-17-12-15-14-11(16-12)9-4-6-10(13)7-5-9/h4-7H,8H2,1H3

InChI Key

SUACWXUZLATAIM-UHFFFAOYSA-N

Canonical SMILES

CC#CCSC1=NN=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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